3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine during subsequent reactions, preventing it from reacting with other reagents. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
For instance, it could play a role in peptide synthesis, where amine protection is often required .
Pharmacokinetics
The group’s removal could also be a significant metabolic step .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the addition of the Boc group to an amine would protect the amine from reacting with other substances. This could be beneficial in complex organic syntheses where selective reactions are necessary .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the addition and removal of the Boc group. A basic environment is needed for the addition of the Boc group, while an acidic environment is required for its removal . Temperature could also be a significant factor, as certain reactions might require specific temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions include various pyrazole derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected pyrazoles: Similar to 3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid, these compounds have the Boc group attached to the pyrazole ring.
tert-Butyloxycarbonyl-protected imidazoles: These compounds have the Boc group attached to the imidazole ring and are used in various organic synthesis applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which provides distinct reactivity and functionalization opportunities compared to other Boc-protected compounds.
Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-7(8(13)14)12(4)11-6/h5H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBWXFIGQPWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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